molecular formula C16H16ClN3O4S B2519644 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene CAS No. 1024298-87-0

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene

Cat. No. B2519644
M. Wt: 381.83
InChI Key: NFQAKTVSSWBRIP-UHFFFAOYSA-N
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Description

Desulfurative Chlorination Analysis

The process of desulfurative chlorination is a significant reaction in organic chemistry, particularly for the synthesis of chlorinated aromatic compounds. According to the study presented, chlorination of secondary and tertiary alkyl phenyl sulfides using (dichloroiodo)benzene (PhICl2) has been successfully achieved. This method is mild and rapid, and it extends to sulfa-Michael derived sulfides, yielding β-chloro carbonyl and nitro compounds with good yields. The chlorination of enantioenriched benzylic sulfides to the corresponding chlorides is highly stereospecific, which is beneficial for synthesizing enantioenriched chloro-Michael adducts. The proposed mechanism involves the formation of a dichloro-λ4-sulfurane intermediate, which is a key step in the reaction pathway .

Synthesis and Application of Metal Complex Formazan Dyes

The synthesis of a novel series of formazan dyes and their metal complexes has been reported, which includes the use of 4-(2-(((2-hydroxy-5-nitrophenyl) diazenyl)(phenyl)methylene)hydrazinyl)benzene sulfonic acid. The synthesis does not require buffers and is cost-effective, resulting in improved fastness properties when applied to leather. The metal complexes were synthesized with various metals such as Chromium, Iron, Cobalt, Copper, and Nickel, and characterized using several spectroscopic techniques. These dyes exhibit a range of colors and demonstrate excellent fastness properties. Additionally, the antibacterial activity of these dyes has been evaluated, showing significant effectiveness against common bacterial strains .

Molecular Structure of Benzene Sulfonamide Derivatives

The molecular structure of a benzene sulfonamide derivative, specifically 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, has been studied. The benzene rings form distinct dihedral angles with the benzisothiazole ring system, indicating a non-planar arrangement. The molecular conformation is stabilized by intramolecular hydrogen bonding, and in the crystal packing, molecules are linked into chains by intermolecular hydrogen bonds and π-π stacking interactions. These structural features are crucial for understanding the reactivity and potential applications of such compounds .

Carbazole Derivative Analysis

The carbazole derivative 2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde has been analyzed for its molecular structure. The carbazole ring system is nearly planar and forms orthogonal angles with the phenylsulfonyl and nitrophenyl rings. The molecular structure is characterized by intramolecular hydrogen bonds, which contribute to the stability of the compound. In the crystal, molecules are linked by hydrogen bonds, forming a two-dimensional network. These structural details are essential for understanding the physical properties and reactivity of the compound .

Spectroscopic Studies of Nitrophenyl Sulfonyl Methane Complex

The 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been studied using spectroscopic techniques. The crystal structure reveals proton transfer from the C–H acid to TBD, resulting in an ion pair with hydrogen bonds between the N–H protons of protonated TBD and sulfonyl oxygens. The FT-IR and 1H NMR studies suggest a similar structure in chloroform, while in acetonitrile, a dissociation of the complex and formation of a new structure is proposed. These findings are significant for understanding the behavior of such complexes in different solvents .

Scientific Research Applications

Desulfurative Chlorination

A study by Canestrari et al. (2017) discusses the chlorination of alkyl phenyl sulfides, which is relevant to compounds like 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene. This process is useful in creating elimination-sensitive β-chloro carbonyl and nitro compounds, indicating potential applications in synthetic chemistry (Canestrari et al., 2017).

Crystal Structure Analysis

The research by Hemamalini et al. (2011) on 1H-1,2,4-Triazol-4-ium 4-nitrobenzenesulfonate monohydrate sheds light on the structural aspects of similar nitrobenzene compounds. Understanding the crystal structures of these compounds can lead to insights into their chemical behavior and potential applications in material science (Hemamalini et al., 2011).

Synthesis of Arylsulfimide Polymers

A study by D’alelio et al. (1969) focuses on the synthesis of derivatives of benzene-disulfonic acid, including nitro derivatives. This research is relevant for understanding the synthesis pathways and applications of sulfonic acid derivatives in polymer chemistry (D’alelio et al., 1969).

Development of Thermally Stable Polymers

Mehdipour-Ataei and Hatami (2007) have worked on creating aromatic poly(sulfone sulfide amide imide)s, a class of soluble thermally stable polymers. This research can be linked to the development of new materials using nitrobenzene derivatives for enhanced thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).

Proton-Ligand Stability Constants

Vartak and Menon (1969) studied the proton-ligand stability constants of various 2-aminophenols and their derivatives. This research contributes to the understanding of the chemical properties of nitro and chloro substituted benzene compounds, which is essential for their application in chemical reactions (Vartak & Menon, 1969).

Synthesis of Novel Compounds with Pesticidal Activity

Research by Borys et al. (2012) on synthesizing tribromomethyl phenyl sulfone derivatives as potential pesticides shows the application of nitrobenzene sulfonamide derivatives in developing new pesticidal agents (Borys et al., 2012).

Antioxidant Activity of Isoxazoline Derivatives

A study by Zeng et al. (2016) on the synthesis of various bis-isoxazoline derivatives, including those with nitro- and chloro-substituents, highlights their potential as effective antioxidants (Zeng et al., 2016).

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-13-6-7-16(15(12-13)20(21)22)25(23,24)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAKTVSSWBRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene

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